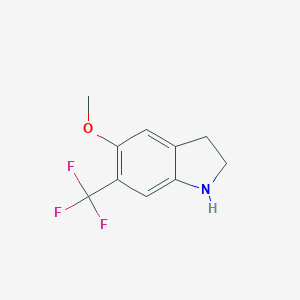

5-Methoxy-6-(trifluoromethyl)indoline

Vue d'ensemble

Description

5-Methoxy-6-(trifluoromethyl)indoline is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(trifluoromethyl)indoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indoline core.

Methoxylation: Introduction of the methoxy group at the 5-position of the indoline ring.

Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position.

Common reagents used in these reactions include methanol for methoxylation and trifluoromethyl iodide for trifluoromethylation. The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-6-(trifluoromethyl)indoline undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions at the indoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted indolines with different functional groups.

Applications De Recherche Scientifique

5-Methoxy-6-(trifluoromethyl)indoline, a compound belonging to the indole family, has garnered significant attention due to its unique structural features and potential applications in various scientific fields. This article provides a comprehensive overview of its applications, focusing on biological and medicinal chemistry, as well as synthetic methodologies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar structural motifs have shown significant activity against various bacteria and fungi, suggesting that this indoline derivative may also possess similar effects, warranting further investigation into its mechanism of action and efficacy in treating infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. The compound appears to interact with specific molecular targets involved in cancer cell proliferation, potentially inhibiting key enzymes or receptors associated with tumor growth. Its unique electronic properties may enhance its effectiveness as a therapeutic agent against different cancer types.

Neurological Applications

The compound has been investigated for its potential as a selective antagonist for serotonin receptors (5-HT2C/2B). This application is particularly relevant in the development of anxiolytic agents, as these receptors are implicated in anxiety disorders. The synthesis of derivatives targeting these receptors may lead to novel treatments for anxiety-related conditions .

Synthetic Methodologies

Various synthetic routes have been developed to produce this compound efficiently. These methods often emphasize greener approaches to minimize environmental impact while maximizing yield and purity. Common reagents used in these syntheses include potassium permanganate for oxidation processes and lithium aluminum hydride for reductions .

Comparison of Synthetic Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Oxidation with KMnO₄ | High yield; effective for functionalization | Requires careful handling of reagents |

| Reduction with LiAlH₄ | Clean reaction; good selectivity | Air-sensitive; moisture-sensitive |

| Green synthesis techniques | Environmentally friendly; cost-effective | May require longer reaction times |

Study 1: Anticancer Activity

A study investigated the interaction of this compound with cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to controls, highlighting its potential as an anticancer agent.

Study 2: Serotonin Receptor Antagonism

Another research project focused on synthesizing derivatives of this compound as selective 5-HT2C receptor antagonists. The findings suggested that certain modifications to the structure enhanced binding affinity, paving the way for new anxiolytic medications .

Mécanisme D'action

The mechanism of action of 5-Methoxy-6-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups enhance its binding affinity to various receptors and enzymes, modulating their activity. This compound may influence cellular processes such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxyindoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-(Trifluoromethyl)indoline: Lacks the methoxy group, affecting its reactivity and applications.

5-Methoxy-6-chloroindoline: Substitution of trifluoromethyl with chlorine, leading to variations in its chemical behavior.

Uniqueness

5-Methoxy-6-(trifluoromethyl)indoline is unique due to the combined presence of methoxy and trifluoromethyl groups, which confer distinct chemical properties and enhance its potential for various applications. The trifluoromethyl group, in particular, increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other scientific research.

Activité Biologique

5-Methoxy-6-(trifluoromethyl)indoline is an indole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Overview

The structural characteristics of this compound contribute significantly to its biological activity. The methoxy group at the 5th position and the trifluoromethyl group at the 6th position enhance its lipophilicity and metabolic stability, influencing its interaction with biological targets. This unique substitution pattern is crucial for its reactivity and binding affinity towards specific enzymes or receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes in microorganisms makes it a candidate for further investigation in the development of new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce cytotoxic effects in cancer cell lines, such as GBM (glioblastoma) cells, through mechanisms that may involve disruption of microtubule polymerization and induction of cell death pathways .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Induction of Cell Death : Studies suggest that it can induce various forms of cell death, including apoptosis and methuosis, depending on the concentration and cellular context .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Variations in substituents on the indole ring can significantly affect its activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxyindole | Lacks trifluoromethyl group | Different chemical properties |

| 6-Trifluoromethylindole | Lacks methoxy group | Varies in reactivity |

| 5-Methoxy-6-chloroindole | Contains chlorine | Alters chemical behavior |

| This compound | Unique combination of groups | Enhanced reactivity and interaction potential |

This table illustrates how modifications to the indole structure can lead to variations in biological activity, emphasizing the importance of both functional groups in enhancing therapeutic potential.

Case Studies

- Anticancer Activity : In a study focusing on various indole derivatives, this compound was found to exhibit significant cytotoxic effects against multiple cancer cell lines. The compound's IC50 values indicated potent activity comparable to established anticancer agents .

- Mechanistic Insights : Research demonstrated that treatment with this compound led to morphological changes consistent with cell death pathways, such as membrane blebbing and cytoplasmic vacuolization, suggesting a distinct mechanism involving microtubule disruption .

Propriétés

IUPAC Name |

5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h4-5,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWKSCZARDPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458735 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178896-79-2 | |

| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.